molecular formula C19H20ClNO3 B280338 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

Número de catálogo B280338
Peso molecular: 345.8 g/mol
Clave InChI: KCNPKHXRTXOJDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Mecanismo De Acción

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a highly selective inhibitor of BTK, a protein kinase that plays a critical role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the growth and survival of B-cell malignancies. By inhibiting BTK, 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide blocks the downstream signaling pathways that promote cancer cell survival and proliferation, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. The compound has also been found to modulate the immune system by reducing the production of cytokines and chemokines that promote inflammation and tumor growth. In animal studies, 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to be well-tolerated, with no significant adverse effects on body weight, organ function, or hematological parameters.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. The compound has also been found to have good oral bioavailability and pharmacokinetic properties, making it suitable for use in preclinical and clinical studies. However, one limitation of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Direcciones Futuras

There are several potential future directions for the development of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance their anti-tumor effects. Another potential application is the use of BTK inhibitors in combination with chemotherapy or radiation therapy to improve their efficacy and reduce toxicity. Finally, the development of novel BTK inhibitors with improved pharmacokinetic properties and selectivity may lead to the discovery of more effective treatments for cancer.

Métodos De Síntesis

The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzyl alcohol with 4-chlorophenol in the presence of a base to form 4-(4-chlorophenoxy)methylphenol. The resulting product is then reacted with tetrahydrofuran-2-carboxaldehyde in the presence of a catalyst to form the key intermediate, 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. The final compound is obtained through purification and isolation steps.

Aplicaciones Científicas De Investigación

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. The compound has shown potent anti-tumor activity and has been found to be well-tolerated in animal studies. Clinical trials are currently underway to evaluate the safety and efficacy of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in patients with various types of cancer.

Propiedades

Fórmula molecular

C19H20ClNO3

Peso molecular

345.8 g/mol

Nombre IUPAC

4-[(4-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H20ClNO3/c20-16-7-9-17(10-8-16)24-13-14-3-5-15(6-4-14)19(22)21-12-18-2-1-11-23-18/h3-10,18H,1-2,11-13H2,(H,21,22)

Clave InChI

KCNPKHXRTXOJDY-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl

SMILES canónico

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.